molecular formula C6H7N5 B10759525 3-Methyladenine CAS No. 60192-57-6

3-Methyladenine

Cat. No.: B10759525
CAS No.: 60192-57-6
M. Wt: 149.15 g/mol
InChI Key: ZPBYVFQJHWLTFB-UHFFFAOYSA-N
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Description

3-Methyladenine: is a methylated derivative of adenine, a purine nucleobase. It is widely recognized for its role as an inhibitor of autophagy, a cellular degradation process. The compound is often used in scientific research to study autophagy and its implications in various biological processes and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyladenine can be synthesized through the methylation of adenine. One common method involves the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and supplied by chemical manufacturers. The synthesis involves standard organic chemistry techniques, ensuring high purity and stability .

Chemical Reactions Analysis

Types of Reactions: 3-Methyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted adenine compounds .

Scientific Research Applications

3-Methyladenine has a wide range of applications in scientific research:

Mechanism of Action

3-Methyladenine inhibits autophagy by blocking the formation of autophagosomes. It achieves this by inhibiting class III phosphatidylinositol 3-kinase (PI3K), a key enzyme in the autophagy pathway. Interestingly, the compound can also interfere with class I PI3K, leading to complex regulatory effects on autophagy and other cellular processes .

Comparison with Similar Compounds

    Wortmannin: Another PI3K inhibitor, but with a broader range of inhibition.

    LY294002: A synthetic inhibitor of PI3K, often used in similar research contexts.

Uniqueness: 3-Methyladenine is unique in its dual role in autophagy regulation. While it primarily inhibits autophagy by targeting class III PI3K, it can also enhance autophagy under certain conditions by interfering with class I PI3K. This dual functionality makes it a valuable tool in autophagy research .

Properties

IUPAC Name

3-methyl-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYVFQJHWLTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199406, DTXSID901346127
Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5142-23-4, 60192-57-6
Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Record name 3-Methyladenine
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Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Record name 3-methyl-3H-adenine
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Record name 3-METHYLADENINE
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Record name 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE
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